6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one
Description
6-Bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 2,6-dimethylmorpholine moiety at the 3-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The 2,6-dimethylmorpholine group introduces a rigid, polar substituent that may improve solubility and metabolic stability compared to simpler alkyl or aryl groups .
Properties
IUPAC Name |
6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-9-7-18(8-10(2)21-9)15(19)13-6-11-5-12(17)3-4-14(11)22-16(13)20/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCGJMRBJYTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the bromination of 2H-chromen-2-one to introduce the bromine atom at the 6-position. This is followed by the acylation of the brominated chromenone with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone core or the morpholine ring.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Impact on Bioactivity : The 2,6-dimethylmorpholine group likely improves pharmacokinetic properties (e.g., solubility) over bulkier aryl substituents, though direct comparative bioassays are needed .
Synthetic Accessibility : Thiazole and pyrazole derivatives are more straightforward to synthesize (~70–80% yields) than complex morpholine-carbonyl derivatives, which may require multi-step protocols .
Thermal Stability : Hydrazine-linked compounds exhibit exceptional thermal stability (>300°C), making them suitable for high-temperature applications .
Biological Activity
The compound 6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one (CAS No. 431067-50-4) is a derivative of chromenone, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, synthesizing information from diverse scientific sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.2065 g/mol. Its structure features a bromine atom, a chromenone moiety, and a morpholine derivative, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrNO₄ |
| Molecular Weight | 366.2065 g/mol |
| CAS Number | 431067-50-4 |
Antimicrobial Activity
Research indicates that chromenone derivatives exhibit significant antimicrobial properties. A study on related compounds showed that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in this compound enhances its lipophilicity, potentially increasing its cell membrane permeability and antimicrobial efficacy .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. The anti-TNF-α (tumor necrosis factor-alpha) activity of related chromenones was assessed, revealing that modifications in the structure can significantly enhance their potency. For instance, BIRB796, a structurally related compound, demonstrated an IC50 value of 0.032 μM against TNF-α, suggesting that the morpholine group may play a critical role in modulating inflammatory responses .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of chromenone derivatives have also been studied extensively. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer types, including breast and lung cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of chromenone derivatives. The incorporation of different substituents on the chromene ring and variations in the morpholine structure can significantly affect their biological properties. For instance:
- Bromine Substitution : Enhances antimicrobial activity.
- Morpholine Variants : Alter anti-inflammatory effects.
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of these compounds .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several chromenone derivatives against E. coli and S. aureus. The results indicated that this compound exhibited superior activity compared to other tested compounds, with a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacterial strains.
Case Study 2: Anti-inflammatory Activity
In another investigation focused on inflammatory diseases, researchers tested various chromenone derivatives for their ability to inhibit TNF-α production in human macrophages. The study found that this compound reduced TNF-α levels by approximately 70% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
